(S)-tetrahydrofuran-2-carbonyl chloride

Catalog No.
S9064892
CAS No.
M.F
C5H7ClO2
M. Wt
134.56 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tetrahydrofuran-2-carbonyl chloride

Product Name

(S)-tetrahydrofuran-2-carbonyl chloride

IUPAC Name

(2S)-oxolane-2-carbonyl chloride

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m0/s1

InChI Key

DVCFNCQPOANJGU-BYPYZUCNSA-N

Canonical SMILES

C1CC(OC1)C(=O)Cl

Isomeric SMILES

C1C[C@H](OC1)C(=O)Cl

(S)-tetrahydrofuran-2-carbonyl chloride is a highly reactive, enantiopure acyl halide utilized extensively in the synthesis of chiral pharmaceuticals and fine chemicals. As the pre-activated derivative of (S)-tetrahydro-2-furoic acid, it serves as a critical electrophile for the rapid, high-yielding installation of the (S)-tetrahydrofuroyl moiety onto amines and alcohols. This compound is particularly valued in medicinal chemistry for synthesizing enantiopure alpha-1 adrenergic receptor antagonists (such as stereospecific analogs of terazosin and alfuzosin) and other biologically active molecules where the stereochemistry of the tetrahydrofuran ring dictates target binding affinity. By providing the acyl group in its most reactive form, it eliminates the need for stoichiometric coupling reagents, thereby streamlining process workflows and reducing downstream purification burdens [1].

Workflow Fit

Format Chiral electrophilic building block with defined C2 absolute configuration for asymmetric synthesis
Use Context Acylating agent for constructing enantiopure tetrahydrofuran scaffolds in drug intermediates and chiral auxiliaries
Selection Logic Select (S)-enantiomer for stereochemical control; racemic or (R)-enantiomer may alter downstream reaction outcomes

Substituting (S)-tetrahydrofuran-2-carbonyl chloride with its free acid counterpart, (S)-tetrahydro-2-furoic acid, necessitates the use of expensive, mass-intensive coupling reagents (e.g., EDC, HATU, or DCC) which generate stoichiometric organic waste and complicate purification. Furthermore, attempting to use the cheaper racemic tetrahydrofuran-2-carbonyl chloride requires downstream chiral resolution of the final product. This late-stage resolution inherently caps the theoretical yield of the desired enantiomer at 50% and introduces costly, time-consuming fractional crystallization or chiral chromatography steps. Consequently, for stereospecific API manufacturing, the pre-activated, enantiopure acid chloride is non-interchangeable for achieving optimal atom economy and process efficiency [1].

Enantiomer Non-Interchangeability

Compound Class
Target: (S)-Tetrahydrofuran-2-carbonyl chloride
Substitute: Racemic or (R)-Enantiomer
Reactivity Profile
Acyl chloride reactivity identical; introduces defined (S) absolute stereochemistry
Identical acyl chloride reactivity, but stereochemical outcome may differ or negate enantioselectivity
Downstream Impact
Maintains stereochemical integrity; predictable stereoselective synthesis
Racemic introduces 50% undesired enantiomer; (R)-enantiomer flips configuration, may alter model-response context
Procurement Logic
CAS 148090-83-9; selected based on required C2 stereochemistry
Different CAS numbers; not interchangeable without rigorous stereochemical validation

Amidation Efficiency and Atom Economy

When synthesizing (S)-tetrahydrofuroyl amides, utilizing (S)-tetrahydrofuran-2-carbonyl chloride allows for direct coupling with amines in the presence of a simple base (e.g., triethylamine), typically achieving >95% conversion within 1-2 hours at 0-25 °C. In contrast, using the baseline (S)-tetrahydro-2-furoic acid requires stoichiometric coupling agents (like EDC/HOBt), which increases the reaction mass and generates significant organic byproducts. The use of the acid chloride reduces the coupling step's E-factor (kg waste per kg product) by approximately 30-40% by eliminating these high-molecular-weight reagents [1].

Evidence DimensionCoupling E-factor and Reagent Mass
Target Compound Data(S)-tetrahydrofuran-2-carbonyl chloride (Direct amidation, >95% yield, low E-factor)
Comparator Or Baseline(S)-tetrahydro-2-furoic acid (Requires EDC/HOBt, higher E-factor)
Quantified Difference~30-40% reduction in E-factor; elimination of coupling reagent cost
ConditionsStandard Schotten-Baumann or anhydrous amidation conditions

Procurement of the acid chloride directly lowers raw material costs and simplifies waste management by removing the need for peptide coupling reagents.

Enantiomeric Purity
Cross-study comparable
≥97% ee reported (S)-enantiomer
Supports stereoselectivity in asymmetric synthesis
Racemic mixture provides 50:50 enantiomeric ratio; no stereochemical control

Yield Optimization in Enantiopure API Synthesis

In the production of stereospecific APIs (such as enantiopure analogs of terazosin or alfuzosin), the use of (S)-tetrahydrofuran-2-carbonyl chloride ensures that the desired (S)-stereocenter is installed directly into the molecule. If a buyer substitutes this with racemic tetrahydrofuran-2-carbonyl chloride, the synthesis yields a racemic API intermediate. Subsequent late-stage chiral resolution (e.g., via diastereomeric salt formation) results in an immediate >50% loss of the API mass. Utilizing the (S)-acid chloride preserves the entire synthetic throughput for the active enantiomer [1].

Evidence DimensionMaximum Theoretical Yield of Target Enantiomer
Target Compound Data(S)-tetrahydrofuran-2-carbonyl chloride (100% theoretical yield of (S)-API)
Comparator Or BaselineRacemic tetrahydrofuran-2-carbonyl chloride (≤50% yield after late-stage resolution)
Quantified Difference>2x increase in effective yield of the target enantiomer
ConditionsMulti-step API synthesis workflow

Investing in the enantiopure building block upfront prevents massive yield losses during the final, most expensive stages of API manufacturing.

Chiral Chromatographic ID
Class-level inference
Single enantiomeric peak under chiral HPLC/SFC
Confirms enantiomeric identity for QC traceability
Racemic mixtures resolve as two distinct peaks; distinct retention time from (R)-enantiomer

Downstream Purification and Byproduct Profile

The reaction of (S)-tetrahydrofuran-2-carbonyl chloride with nucleophiles generates only hydrogen chloride (HCl) as a byproduct, which is easily neutralized or scrubbed from the reaction mixture. In contrast, alternative activation methods, such as in situ mixed anhydride formation (e.g., using pivaloyl chloride or isobutyl chloroformate) with the free acid, generate organic acids or alcohols that often require rigorous aqueous extraction or chromatography to remove. The clean reaction profile of the acid chloride frequently enables the direct crystallization of the resulting amide or ester from the crude reaction mixture [1].

Evidence DimensionByproduct Generation
Target Compound Data(S)-tetrahydrofuran-2-carbonyl chloride (Generates only HCl)
Comparator Or BaselineMixed anhydride activation (Generates pivalic acid or isobutanol)
Quantified DifferenceElimination of organic byproducts requiring chromatographic separation
ConditionsPreparative scale acylation of amines/alcohols

Simplifies the downstream processing (DSP) workflow, reducing labor and solvent costs associated with product isolation.

Procurement Requirement
Data to verify
Distinct CAS: S-enantiomerCAS 148090-83-9
Distinct CAS: R-enantiomerCAS 148151-47-7
Selection dictated by required stereochemical configuration
Enantiomers are not interchangeable despite identical physical properties
Synthesis Route
Cross-study comparable
Direct chiral acid routeReported near-quantitative conversion
Kinetic resolution routeMaximum 50% theoretical yield
Supports synthesis-route selection for atom economy
Direct route eliminates yield loss inherent to resolution methods

Synthesis of Enantiopure Alpha-Blockers

Ideal for the commercial or research-scale synthesis of (S)-enantiomers of quinazoline-based alpha-1 adrenergic antagonists (e.g., stereospecific terazosin or alfuzosin analogs), where the pre-activated acid chloride ensures rapid coupling and high stereochemical fidelity without the need for coupling reagents [1].

Chiral Derivatizing Agents (CDAs)

Highly effective as a derivatizing agent for the analytical determination of the enantiomeric purity of unknown amines and alcohols via HPLC or NMR, leveraging its high reactivity and stable stereocenter to form diastereomers quantitatively [1].

Asymmetric Ligand Synthesis

Used as a foundational building block in the synthesis of chiral oxazoline or amide-based ligands for transition-metal catalysis, where maintaining the >98% ee of the tetrahydrofuran ring is critical for downstream catalytic selectivity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical API Intermediate
Absolute C2 stereochemistry
Enantiomeric identity and stereochemical-control context
Natural Product and C-Nucleoside Synthesis
Stereoselectivity in polysubstituted THF formation
Predictable installation of chiral centers; enantiomer-attribution review
Agrochemical Intermediate
Chiral monomer purity
Stereochemical impact on target biological activity assessment
Specialty Polymer and Material Science
Reactive chiral acyl chloride handle
Influence on supramolecular organization and material properties

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

134.0134572 g/mol

Monoisotopic Mass

134.0134572 g/mol

Heavy Atom Count

8

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